molecular formula C11H12BrNO2 B318594 N-allyl-3-bromo-4-methoxybenzamide

N-allyl-3-bromo-4-methoxybenzamide

Cat. No.: B318594
M. Wt: 270.12 g/mol
InChI Key: LSMLIEKOSNQLNX-UHFFFAOYSA-N
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Description

N-allyl-3-bromo-4-methoxybenzamide is a benzamide derivative with a bromine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and an allyl group attached to the amide nitrogen. Its molecular formula is C₁₁H₁₁BrNO₂, with a molecular weight of 269.18 g/mol (calculated). Benzamides are known for diverse applications, including medicinal chemistry, where substituents like bromo and methoxy modulate electronic properties and biological activity .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

3-bromo-4-methoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12BrNO2/c1-3-6-13-11(14)8-4-5-10(15-2)9(12)7-8/h3-5,7H,1,6H2,2H3,(H,13,14)

InChI Key

LSMLIEKOSNQLNX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC=C)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects
Compound Name Substituents (Benzene Ring) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-allyl-3-bromo-4-methoxybenzamide 3-Br, 4-OCH₃ Allyl (C₃H₅) C₁₁H₁₁BrNO₂ 269.18 Unsaturated N-substituent; moderate lipophilicity
4-Bromo-N-butyl-3-methoxybenzamide 4-Br, 3-OCH₃ Butyl (C₄H₉) C₁₂H₁₅BrNO₂ 285.16 Longer alkyl chain; increased lipophilicity
3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide 3-Br, 4-OCH₃ Benzoxazolyl C₂₂H₁₇BrN₂O₃ 437.29 Bulky aromatic substituent; higher molecular weight
Key Observations :
  • Positional Isomerism : The main compound and 4-Bromo-N-butyl-3-methoxybenzamide are positional isomers, with bromo/methoxy groups swapped (3 vs. 4 positions). This alters electronic effects: bromo (electron-withdrawing) and methoxy (electron-donating) create distinct dipole moments, influencing solubility and reactivity .
  • N-Substituent Impact: Allyl Group: Introduces unsaturation (C=C), enhancing reactivity (e.g., susceptibility to addition reactions) and moderately increasing lipophilicity. Benzoxazolyl Group: Adds aromaticity and bulk, which may enhance binding to biological targets but reduce solubility .
Physical Properties :
  • Solubility : Allyl and butyl derivatives are likely soluble in organic solvents (e.g., DMSO, chloroform), while the benzoxazolyl analog may require polar aprotic solvents due to its bulk .
  • Melting Points: No direct data is available for the main compound, but analogs suggest that increased molecular weight (e.g., 437.29 g/mol for the benzoxazolyl derivative) correlates with higher melting points .

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